molecular formula C19H17F3N2O5S B2750541 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 954609-22-4

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2750541
CAS No.: 954609-22-4
M. Wt: 442.41
InChI Key: NGBSVAMPOFQUDT-UHFFFAOYSA-N
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Description

N-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a complex organic compound known for its notable biological activity and versatile applications across various scientific fields. Its unique structural features include a benzo[d][1,3]dioxol ring, a pyrrolidinone moiety, and a trifluoromethylbenzenesulfonamide group, contributing to its reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step processes including key transformations such as condensation reactions, nucleophilic substitutions, and cyclization. Precise reaction conditions like temperature, solvent choice, and reagent ratios are crucial for optimizing yield and purity.

Industrial Production Methods: Industrial production may employ scalable techniques such as continuous flow synthesis to maintain consistent quality and maximize output. Advanced methods like microwave-assisted synthesis could also be utilized to enhance reaction rates and efficiency.

Chemical Reactions Analysis

Types of Reactions It Undergoes: N-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

  • Oxidation: : Can be subjected to oxidizing agents to form sulfonic acid derivatives.

  • Reduction: : Undergoes reduction to form amine derivatives.

  • Substitution: : Halogenation or nitration reactions can introduce new functional groups into the aromatic rings.

Common Reagents and Conditions Used

  • Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA)

  • Reduction: : Lithium aluminum hydride (LiAlH4), hydrogen gas over palladium

  • Substitution: : Halogens like chlorine, bromine, with catalysts such as iron(III) chloride

Major Products Formed

  • Sulfonic acids

  • Amines

  • Various substituted aromatic compounds

Scientific Research Applications

Chemistry

  • Serves as a building block for synthesizing complex molecules.

  • Utilized in designing ligands for coordination chemistry.

Biology

  • Acts as a probe in studying enzyme inhibition and protein-ligand interactions.

  • Used in the development of bioactive compounds.

Medicine

  • Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry

  • Employed in the manufacture of specialty chemicals and intermediates for pharmaceuticals.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: Compared to similar compounds, N-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide offers a unique combination of functional groups, enhancing its reactivity and versatility.

List of Similar Compounds

  • N-(1-benzodioxol-5-yl)pyrrolidine-3-carboxamide

  • N-(2-trifluoromethyl)benzenesulfonamide derivatives

  • Benzo[d][1,3]dioxole-containing sulfonamides

Hope this gives you a good understanding of the compound and its various facets!

Properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O5S/c20-19(21,22)14-3-1-2-4-17(14)30(26,27)23-9-12-7-18(25)24(10-12)13-5-6-15-16(8-13)29-11-28-15/h1-6,8,12,23H,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBSVAMPOFQUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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